![molecular formula C17H10F3NO B1452979 4-(3-Trifluoromethylbenzoyl)isoquinoline CAS No. 1187171-60-3](/img/structure/B1452979.png)
4-(3-Trifluoromethylbenzoyl)isoquinoline
Overview
Description
4-(3-Trifluoromethylbenzoyl)isoquinoline, also known as TFBI, is an organic compound that is used in a variety of scientific applications. It is a heterocyclic compound, containing an isoquinoline nucleus, with a trifluoromethylbenzoyl group attached to the 4-position of the isoquinoline ring. TFBI has been studied extensively in recent years due to its potential applications in biochemistry and physiology.
Scientific Research Applications
Synthesis of Isoquinoline Derivatives
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists . “4-(3-Trifluoromethylbenzoyl)isoquinoline” could be synthesized through these methods and used in further research and applications.
Biological Activities
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs .
Drug Candidates
Isoquinoline derivatives are promising drug candidates due to their application in the pharmaceutical industry . Research in synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio and medicinal chemists .
Fluorescent Properties
Isoquinoline derivatives have attracted great interest for their wide biological and fluorescent properties . The visible fluorescence of this class of compounds was observed in the course of research work .
Antihypertensive Properties
Isoquinoline compounds possess antihypertensive properties . They could be used in the development of antihypertensive drugs.
Anti-inflammatory Properties
Isoquinoline compounds also have anti-inflammatory properties . They could be used in the development of anti-inflammatory drugs.
Antioxidant Properties
Isoquinoline compounds have antioxidant properties . They could be used in the development of antioxidant drugs.
Antipyretic and Analgesic Properties
Isoquinoline compounds possess antipyretic and analgesic properties . They could be used in the development of antipyretic and analgesic drugs.
properties
IUPAC Name |
isoquinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)13-6-3-5-11(8-13)16(22)15-10-21-9-12-4-1-2-7-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOLJEHVUYWNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethylbenzoyl)isoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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